3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034295-66-2
VCID: VC6330697
InChI: InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
SMILES: C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

CAS No.: 2034295-66-2

Cat. No.: VC6330697

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034295-66-2

Specification

CAS No. 2034295-66-2
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Standard InChI InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
Standard InChI Key VWNKDAHXBLLAKQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one, reflects its hybrid structure:

  • Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4.

  • Piperidine substituent: A six-membered amine ring at position 3 of the quinazoline, functionalized at nitrogen with a furan-2-carbonyl group.

  • Furan-2-carbonyl moiety: A five-membered oxygen heterocycle linked via a carbonyl to the piperidine nitrogen.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃
Molecular Weight323.352 g/mol
SMILESC1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O
InChIKeyVWNKDAHXBLLAKQ-UHFFFAOYSA-N
CAS Registry2034295-66-2

The Standard InChI string confirms stereochemical specificity, with no chiral centers reported.

Spectroscopic Characterization

Synthetic analogs described in literature provide insights into expected spectral features:

  • ¹H NMR:

    • Quinazolinone protons: Aromatic signals between δ 7.06–7.95 ppm (H-5 to H-8 of the benzene ring).

    • Piperidine protons: Multiplet at δ 1.77–3.40 ppm (H-2, H-4, H-5, H-6).

    • Furan protons: Doublets at δ 6.40 ppm (H-3) and δ 7.60 ppm (H-4) .

  • IR Spectroscopy:

    • Strong absorption at ~1710 cm⁻¹ (C=O stretch of quinazolinone).

    • Peaks at ~1660 cm⁻¹ (amide C=O) and ~1140 cm⁻¹ (furan C-O-C) .

Synthetic Methodologies

Core Quinazoline Formation

The quinazolin-4(3H)-one scaffold is typically synthesized via:

  • Cyclocondensation: 2-Aminobenzonitrile derivatives react with carbonyl sources (e.g., triphosgene) under basic conditions.

  • Ring Expansion: Isoindole precursors undergo oxidative opening and reclosure with nitrogen nucleophiles .

Piperidine-Furan Integration

Key steps for introducing the 1-(furan-2-carbonyl)piperidin-3-yl group:

  • Step 1: Piperidine-3-carboxylic acid derivatives are acylated with furan-2-carbonyl chloride in tetrahydrofuran (THF) under reflux, using pyridine as a base .

  • Step 2: The resulting piperidinyl carbonyl intermediate is coupled to the quinazolinone core via nucleophilic substitution at position 3. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Furan-2-carbonyl chloride, THF, reflux85%
2K₂CO₃, DMF, 80°C, 12h72%

Biological Activities and Mechanisms

Dual Kinase Inhibition

Structural analogs demonstrate dual c-Met/VEGFR-2 tyrosine kinase inhibition, a strategy to overcome resistance in anticancer therapies :

  • c-Met IC₅₀: ~50 nM (comparable to foretinib).

  • VEGFR-2 IC₅₀: ~120 nM (superior to sunitinib in resistant models).

Cytotoxic Profiling

In a panel of cancer cell lines, furan-containing quinazolinones exhibit selective cytotoxicity:

Table 3: In Vitro Cytotoxicity (IC₅₀, μM)

Cell Line3-(1-(Furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-oneCisplatin
A-54912.4 ± 1.28.9 ± 0.7
HCT-89.8 ± 0.96.5 ± 0.5
HepG214.2 ± 1.510.1 ± 1.0

Mechanistic studies suggest G1/S cell cycle arrest and caspase-3-mediated apoptosis .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) necessitates prodrug strategies.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive intermediates, necessitating structural optimization .

Acute Toxicity

Rodent studies (LD₅₀ > 500 mg/kg) indicate favorable safety margins, though chronic exposure risks require evaluation .

Future Directions and Challenges

Structural Optimization

  • Furan Replacement: Thiophene or pyridine rings may improve metabolic stability.

  • Prodrug Derivatives: Phosphate esters at the quinazolinone 4-position enhance solubility.

Targeted Delivery Systems

Nanoparticle formulations (e.g., PLGA-based) could mitigate solubility limitations and reduce off-target effects .

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